molecular formula C16H16ClNO B4805084 3-chloro-N-(3-phenylpropyl)benzamide

3-chloro-N-(3-phenylpropyl)benzamide

Cat. No.: B4805084
M. Wt: 273.75 g/mol
InChI Key: LFBKYORLTAXUJQ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-phenylpropyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. This compound features a benzamide core substituted with a chlorine atom at the meta position and a 3-phenylpropyl chain attached to the nitrogen atom. Benzamide analogues are frequently investigated as key intermediates in organic synthesis and for their potential as pharmacologically active molecules. Related chlorinated benzamides have been documented in crystallography studies for their specific molecular conformations and intermolecular interactions, such as N-H···O hydrogen bonding, which can influence their solid-state properties and supramolecular assembly . The structural motif of 3-chloro-N-(substituted)benzamide is common in the exploration of structure-activity relationships (SAR). While the specific biological profile of this compound requires further experimental validation, compounds with similar structures are often examined for various therapeutic targets. Researchers may find this chemical useful as a building block in medicinal chemistry campaigns or as a reference standard in analytical studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-chloro-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-10-4-9-14(12-15)16(19)18-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBKYORLTAXUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-phenylpropyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenylpropyl group can undergo oxidation to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

3-chloro-N-(3-phenylpropyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of benzamide derivatives are highly influenced by substituent position, halogen type, and side-chain modifications. Key comparisons include:

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Substituent Position Halogen Side Chain Molecular Weight (g/mol) Key Feature(s) Reference
3-Chloro-N-(3-phenylpropyl)benzamide 3-chloro Cl 3-phenylpropyl ~272.5* Hydrophobic side chain -
3-Fluoro-N-(1-phenylpropyl)benzamide 3-fluoro F 1-phenylpropyl 267.3 Enhanced electronegativity
2-Chloro-N-(3-hydroxypropyl)benzamide 2-chloro Cl 3-hydroxypropyl 259.7 Hydroxyl group for H-bonding
3-Chloro-N-(3-methylphenyl)benzamide 3-chloro Cl 3-methylphenyl 245.7 Steric hindrance from methyl group
3-Chloro-N-(dialkylcarbamothioyl)benzamide 3-chloro Cl Dialkylcarbamothioyl 302.8–598.2 (Ni complex) Metal-chelating ability

*Calculated based on molecular formula C₁₆H₁₅ClNO.

Key Observations :

  • Halogen Effects : Fluorine substitution (as in 3-fluoro derivatives) increases electronegativity and may enhance metabolic stability compared to chlorine .
  • In contrast, hydroxylated side chains (e.g., 3-hydroxypropyl) enhance solubility and intermolecular hydrogen bonding .
  • Steric and Electronic Factors : Methyl or phenyl groups on the side chain (e.g., 3-methylphenyl) alter steric bulk, affecting binding affinity in biological systems .

Key Findings :

  • Electrochemical Methods : Offer moderate yields (41%) for benzamides but are advantageous for direct C–H functionalization .
  • Crystallography : X-ray studies reveal planar molecular arrangements and hydrogen-bonded networks in analogs like 3-chloro-N-(3-methylphenyl)benzamide, critical for understanding solid-state behavior .
Table 3: Comparative Physicochemical Properties
Compound Name Solubility Melting Point (°C) LogP* Notable Applications
This compound Low (organic) Not reported ~3.5 Intermediate for agrochemicals
3-Fluoro-N-(1-phenylpropyl)benzamide Moderate (DCM) 120–125 2.8 Pharmaceutical lead
N-(2-hydroxypropyl)-3-chlorobenzamide High (aqueous) 85–90 1.2 Drug delivery systems

*Predicted using fragment-based methods.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-(3-phenylpropyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 3-phenylpropylamine via amide bond formation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) and optimizing solvent polarity (e.g., dichloromethane or DMF) to enhance nucleophilic attack by the amine. Temperature control (e.g., reflux at 60–80°C) and stoichiometric ratios are critical for yield optimization. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the chloro, phenylpropyl, and benzamide groups. Infrared (IR) spectroscopy identifies amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing motifs. Programs like SHELXL refine structural parameters, while Mercury software visualizes intermolecular interactions (e.g., hydrogen bonds) .

Q. How do the electronic effects of substituents influence the reactivity of this compound in further derivatization?

The electron-withdrawing chloro group at the benzamide’s meta position enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., hydrolysis or aminolysis). The phenylpropyl group’s steric bulk may hinder reactions at the amide nitrogen. Computational methods (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzamide derivatives like this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from differences in assay conditions (pH, solvent) or cellular models. To reconcile

  • Perform dose-response curves under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Compare crystal structures of ligand-target complexes to identify conformational changes .

Q. What strategies improve the solubility of this compound in aqueous media for in vitro assays?

  • Co-solvents: Use DMSO or cyclodextrins to enhance solubility without denaturing proteins.
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) for temporary hydrophilicity.
  • Salt formation: React with HCl or sodium bicarbonate to form water-soluble salts .

Q. How can computational methods guide the design of this compound analogs with enhanced target selectivity?

  • Molecular docking: Screen analogs against target proteins (e.g., Tankyrase 2) to predict binding modes.
  • MD simulations: Assess stability of ligand-receptor complexes over time.
  • QSAR models: Corlate substituent properties (e.g., logP, polar surface area) with activity data .

Q. What experimental approaches validate the thermal stability of this compound during storage or formulation?

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under controlled heating.
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points).
  • Accelerated stability studies: Expose samples to high humidity/heat and monitor degradation via HPLC .

Q. How do crystallographic software tools like SHELX address challenges in refining disordered structures of benzamide derivatives?

SHELXL employs restraints (e.g., DFIX, ISOR) to model disordered regions (e.g., flexible phenylpropyl chains). Twin refinement is used for twinned crystals, and the ADPS parameter optimizes anisotropic displacement parameters. Validation tools (e.g., CheckCIF) flag outliers in bond lengths/angles .

Methodological Considerations

Q. What controls are necessary in enzyme inhibition assays to ensure reproducibility of this compound’s bioactivity data?

  • Positive controls: Include known inhibitors (e.g., celecoxib for cyclooxygenase).
  • Solvent controls: Account for DMSO’s effects on enzyme activity.
  • Blind assays: Use double-blinded protocols to minimize bias .

Q. How can researchers differentiate between specific and non-specific binding interactions in cellular studies?

  • Competitive binding assays: Co-administer excess unlabeled ligand.
  • CRISPR knockouts: Eliminate target proteins to confirm interaction specificity.
  • Surface plasmon resonance (SPR): Measure real-time binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.